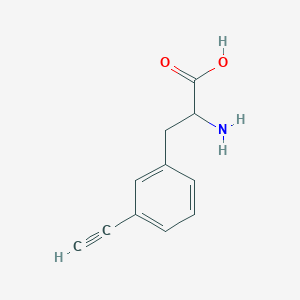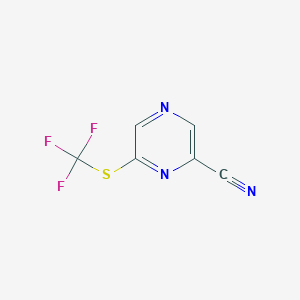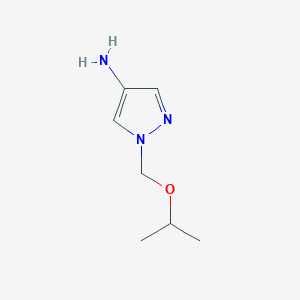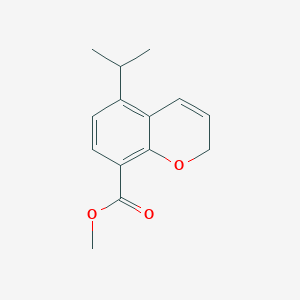
Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-2-(Chlormethyl)-4-methylchinolin-3-carboxylat umfasst typischerweise die Reaktion von 2-Chlormethyl-4-methylchinolin mit Methylchlorformiat. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse der Estergruppe zu verhindern. Der Prozess umfasst die folgenden Schritte:
Bildung von 2-Chlormethyl-4-methylchinolin: Dieser Zwischenstoff wird durch die Reaktion von 2-Amino-4-methylchinolin mit Formaldehyd und Salzsäure hergestellt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und umfasst häufig Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-2-(Chlormethyl)-4-methylchinolin-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Nucleophile Substitution: Die Chlormethylgruppe kann durch Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Oxidation: Die Methylgruppe kann unter Verwendung starker Oxidationsmittel wie Kaliumpermanganat zu einer Carbonsäure oxidiert werden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumthiocyanat in polaren aprotischen Lösungsmitteln.
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Hauptprodukte, die gebildet werden
Nucleophile Substitution: Substituierte Chinolinderivate.
Oxidation: Chinolin-3-carbonsäurederivate.
Reduktion: Chinolin-3-methanol-Derivate.
Wissenschaftliche Forschungsanwendungen
Methyl-2-(Chlormethyl)-4-methylchinolin-3-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese verschiedener pharmakologisch aktiver Verbindungen verwendet, darunter Antikrebs- und antimikrobielle Mittel.
Biologische Studien: Die Verbindung wird in Studien im Zusammenhang mit Enzyminhibition und Rezeptorbindung aufgrund ihrer strukturellen Ähnlichkeit mit biologisch aktiven Chinolinderivaten eingesetzt.
Materialwissenschaften: Es wird zur Synthese von organischen Halbleitern und Leuchtdioden (LEDs) aufgrund seiner elektronischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-2-(Chlormethyl)-4-methylchinolin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Inhibitor bestimmter Enzyme wirken, indem sie an ihre aktiven Zentren bindet und so ihre Aktivität blockiert. Es kann auch mit Zellrezeptoren interagieren und Signaltransduktionswege modulieren .
Wirkmechanismus
The mechanism of action of Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Chlormethyl-4-methylchinolin: Teilt den Chlormethyl- und Chinolinkern, fehlt aber die Estergruppe.
Methyl-4-methylchinolin-3-carboxylat: Ähnliche Struktur, aber ohne die Chlormethylgruppe.
Einzigartigkeit
Methyl-2-(Chlormethyl)-4-methylchinolin-3-carboxylat ist aufgrund des Vorhandenseins sowohl der Chlormethyl- als auch der Esterfunktionalität einzigartig, die eine unterschiedliche Reaktivität und biologische Aktivität verleihen. Diese Kombination ermöglicht vielseitige chemische Modifikationen und eine breite Palette von Anwendungen in verschiedenen Bereichen .
Eigenschaften
Molekularformel |
C13H12ClNO2 |
|---|---|
Molekulargewicht |
249.69 g/mol |
IUPAC-Name |
methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO2/c1-8-9-5-3-4-6-10(9)15-11(7-14)12(8)13(16)17-2/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
NJOVGGHVCBGHOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC2=CC=CC=C12)CCl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B12106974.png)






![[4-(Aminomethyl)-2-fluorophenyl]methanol](/img/structure/B12107004.png)

![Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine](/img/structure/B12107026.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate](/img/structure/B12107037.png)
